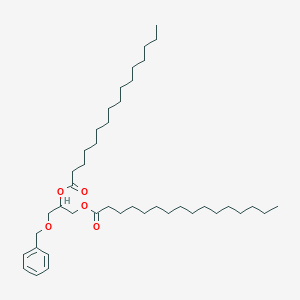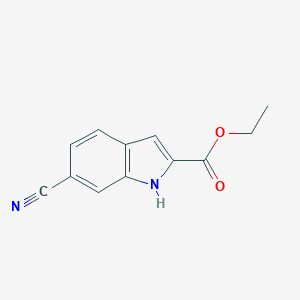
Ethyl 6-cyano-1H-indole-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indole derivatives involves various strategies, including photochemical reactions and multicomponent tandem processes. For example, irradiation of certain precursors in ethanol leads to substituted indole carboxylates, showcasing the photochemical approach's utility in synthesizing cycloprop[b]indoles (Ikeda et al., 1977). Another method involves a three-component tandem reaction incorporating acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates to synthesize diversified pyrimido[1,2-a]indoles (Gupta et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed through crystallography and spectroscopy. For instance, crystal structure and Hirshfeld surface analysis of a related compound revealed significant insights into the intermolecular interactions, including hydrogen bonding and π interactions, stabilizing the crystal structure (Geetha et al., 2017).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, highlighting their reactivity and functional group compatibility. The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, for example, allows for regioselective modification of the indole core, demonstrating the compound's versatility in organic synthesis (Tani et al., 1990).
Applications De Recherche Scientifique
Synthèse de dérivés d'indole
Les dérivés d'indole sont importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . L'Ethyl 6-cyano-1H-indole-2-carboxylate peut être utilisé dans la synthèse de ces dérivés .
Traitement des cellules cancéreuses
Les dérivés d'indole, y compris l'this compound, ont montré un potentiel dans le traitement des cellules cancéreuses . Ils ont attiré une attention croissante ces dernières années pour leurs propriétés biologiquement vitales .
Traitement des microbes
Les dérivés d'indole ont également été utilisés dans le traitement des microbes . Leurs propriétés biologiques les rendent efficaces pour lutter contre divers types d'infections microbiennes .
Traitement des troubles
Les dérivés d'indole ont été utilisés dans le traitement de divers troubles du corps humain . Leur diversité de propriétés biologiques les rend appropriés à cette fin .
Activité antivirale
Les dérivés d'indole possèdent diverses activités biologiques, y compris l'activité antivirale
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 6-cyano-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various changes in cellular function.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and light can significantly impact the stability and efficacy of many compounds .
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, play a crucial role in cell biology . They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of Ethyl 6-cyano-1H-indole-2-carboxylate are yet to be identified .
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Propriétés
IUPAC Name |
ethyl 6-cyano-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCDNWPSPSMAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405807 | |
| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104291-81-8 | |
| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

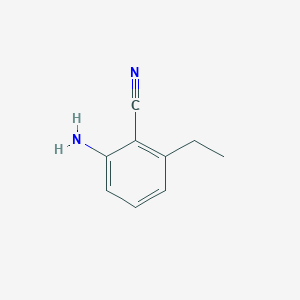
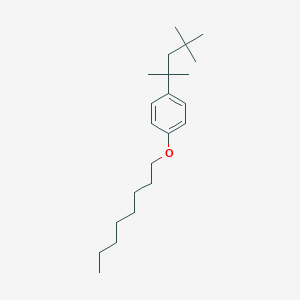
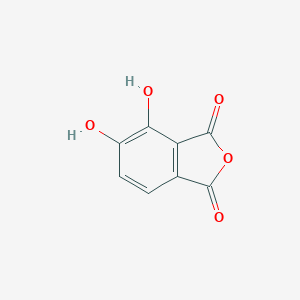
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)



![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)



